Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate
Description
Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H26N4O2 and a molecular weight of 294.39 g/mol . This compound is characterized by the presence of an azetidine ring, a piperidine ring, and a cyano group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H26N4O2 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 3-[(4-cyano-1-methylpiperidin-4-yl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-14(2,3)21-13(20)19-9-12(10-19)17-15(11-16)5-7-18(4)8-6-15/h12,17H,5-10H2,1-4H3 |
InChI Key |
AIPNMQBSVSPYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2(CCN(CC2)C)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced using reagents such as cyanogen bromide or other suitable nitrile sources.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable azetidine precursors.
Final Coupling and Protection:
Chemical Reactions Analysis
Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Scientific Research Applications
Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-((4-cyano-1-methylpiperidin-4-yl)amino)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound has a similar piperidine ring but differs in the functional groups attached.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring and an aminopyridine group, making it structurally distinct.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound contains a bromophenyl group, which imparts different chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
